molecular formula C21H16ClF2N3 B4599321 1-benzyl-6-(4-chlorophenyl)-4-(difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine

1-benzyl-6-(4-chlorophenyl)-4-(difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B4599321
M. Wt: 383.8 g/mol
InChI Key: COPXQLCKRKDMOR-UHFFFAOYSA-N
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Description

1-Benzyl-6-(4-chlorophenyl)-4-(difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine is a complex organic compound belonging to the pyrazolo[3,4-b]pyridine class This compound features a benzyl group, a chlorophenyl group, a difluoromethyl group, and a methyl group attached to the pyrazolo[3,4-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the pyrazolo[3,4-b]pyridine core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The benzyl group can be introduced through a benzyl halide, while the chlorophenyl group can be added using a chlorophenyl derivative. The difluoromethyl group is often introduced using reagents like difluoromethylating agents, and the methyl group can be added using standard methylation techniques.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability. Purification steps, such as recrystallization or chromatography, are crucial to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or halides.

  • Addition: Electrophilic addition reactions can be performed using electrophiles like halogens or carbonyl compounds.

Major Products Formed: The reactions can yield various products, such as oxidized derivatives, reduced forms, substituted analogs, and addition products, depending on the specific reagents and conditions used.

Scientific Research Applications

This compound has shown potential in several scientific research applications:

  • Chemistry: It can serve as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

  • Biology: Its biological activity has been explored in various assays, showing potential as a bioactive molecule.

  • Medicine: Research has indicated its potential use in drug discovery, particularly in the development of new therapeutic agents.

  • Industry: Its unique chemical properties make it useful in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

This compound can be compared to other similar pyrazolo[3,4-b]pyridine derivatives, which may have different substituents or structural features. Some similar compounds include:

  • 1-Benzyl-6-(4-chlorophenyl)-2-(4-R-phenyl)-4-(4-Rstyryl)-2,3-dihydropyrazolo[3,4-b][1,4]diazepines

These compounds share the pyrazolo[3,4-b]pyridine core but differ in their substituents, leading to variations in their chemical properties and biological activities.

Properties

IUPAC Name

1-benzyl-6-(4-chlorophenyl)-4-(difluoromethyl)-3-methylpyrazolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClF2N3/c1-13-19-17(20(23)24)11-18(15-7-9-16(22)10-8-15)25-21(19)27(26-13)12-14-5-3-2-4-6-14/h2-11,20H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COPXQLCKRKDMOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=C(C=C3)Cl)C(F)F)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClF2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-benzyl-6-(4-chlorophenyl)-4-(difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 2
1-benzyl-6-(4-chlorophenyl)-4-(difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 3
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1-benzyl-6-(4-chlorophenyl)-4-(difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 4
1-benzyl-6-(4-chlorophenyl)-4-(difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 5
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1-benzyl-6-(4-chlorophenyl)-4-(difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 6
Reactant of Route 6
1-benzyl-6-(4-chlorophenyl)-4-(difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine

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